4-(((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)methyl)pyridine

Beschreibung

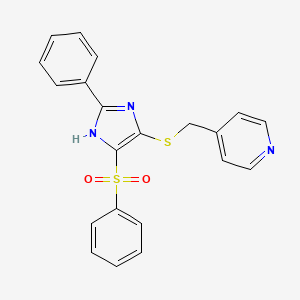

This compound is a heterocyclic hybrid featuring a pyridine ring linked via a thioether (-S-CH2-) bridge to a substituted imidazole core. The imidazole ring is further modified with a phenyl group at position 2 and a phenylsulfonyl (-SO2-Ph) group at position 2. The molecular formula is C25H20N3O2S2, with a molar mass of 466.57 g/mol. Key structural attributes include:

- Imidazole core: A five-membered aromatic ring with two nitrogen atoms, enabling tautomerism and coordination chemistry.

- Phenylsulfonyl substituent: A strong electron-withdrawing group (EWG) that enhances polarity and stability.

- Thioether linkage: A sulfur-containing bridge that modulates lipophilicity and redox reactivity.

Eigenschaften

IUPAC Name |

4-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanylmethyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2S2/c25-28(26,18-9-5-2-6-10-18)21-20(27-15-16-11-13-22-14-12-16)23-19(24-21)17-7-3-1-4-8-17/h1-14H,15H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFLJLFHGXCTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)methyl)pyridine typically involves multi-step organic reactions. One common approach is the formation of the imidazole ring followed by the introduction of the thioether linkage and subsequent functionalization with phenyl and phenylsulfonyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a larger scale while maintaining quality and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

4-(((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)methyl)pyridine can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.

Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while reduction of the phenylsulfonyl group would yield phenylthiol derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity:

Research has indicated that imidazole derivatives exhibit significant anticancer properties. The presence of the phenylsulfonyl group enhances the compound's ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of this compound could effectively target specific cancer pathways, leading to apoptosis in cancer cells .

2. Antimicrobial Properties:

Compounds similar to 4-(((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)methyl)pyridine) have shown promising antimicrobial activity. The imidazole ring is known for its ability to disrupt microbial cell membranes, making it a candidate for developing new antibiotics .

3. Anti-inflammatory Effects:

The dual inhibition of p38 MAPK and phosphodiesterase 4 (PDE4) by compounds related to this structure has been investigated for treating inflammatory diseases. Preclinical studies have shown that such inhibitors significantly reduce pro-inflammatory cytokines like TNFα, indicating potential use in conditions like rheumatoid arthritis .

Biological Research Applications

1. Enzyme Inhibition Studies:

The compound's ability to inhibit various enzymes has been explored extensively. For instance, it has been evaluated as a dual inhibitor of cholinesterase and monoamine oxidase, which are crucial in neurodegenerative diseases like Alzheimer's .

2. Structure-Activity Relationship (SAR) Analysis:

SAR studies have highlighted the importance of substituents on the imidazole and pyridine rings in modulating biological activity. Variations in the phenyl groups have been shown to affect the compound's potency against different biological targets .

Material Science Applications

1. Synthesis of Functional Materials:

The unique properties of this compound) make it suitable for developing functional materials in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) .

2. Catalytic Applications:

Research indicates that this compound can act as a catalyst in various organic reactions due to its electron-rich nature from the imidazole ring, facilitating nucleophilic attacks .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Anticancer Activity of Imidazole Derivatives | Cancer Biology | Demonstrated apoptosis in cancer cells via targeted pathways. |

| Antimicrobial Efficacy of Sulfonamide Compounds | Microbiology | Showed significant inhibition of bacterial growth compared to controls. |

| Dual Inhibition Mechanism in Inflammatory Diseases | Pharmacology | Established correlation between compound structure and anti-inflammatory efficacy. |

Wirkmechanismus

The mechanism of action of 4-(((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)methyl)pyridine would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and block its activity. The phenylsulfonyl and imidazole groups could play key roles in these interactions, potentially involving hydrogen bonding, hydrophobic interactions, and coordination with metal ions.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

4-(((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)methyl)pyridine) is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a pyridine ring linked to an imidazole structure, which is further modified with phenyl and phenylsulfonyl groups. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

The molecular formula of the compound is , with a molecular weight of 491.6 g/mol. The structural complexity allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

| Property | Value |

|---|---|

| Molecular Formula | C26H25N3O3S2 |

| Molecular Weight | 491.6 g/mol |

| IUPAC Name | This compound) |

The biological activity of this compound may be attributed to its ability to interact with various molecular targets. The imidazole and pyridine rings are known for their roles in enzyme inhibition and receptor binding. Specifically, the compound may function as an enzyme inhibitor by binding to the active site, potentially blocking enzymatic activity through hydrogen bonding and hydrophobic interactions.

Anticancer Activity

Recent studies have evaluated the anticancer properties of similar compounds, indicating that imidazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound) have shown promising results in inhibiting the proliferation of colon cancer cells in xenograft models .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of related imidazole compounds. For instance, derivatives have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the imidazole structure can enhance antimicrobial properties .

COX Inhibition

In vitro assays have shown that certain imidazole derivatives possess selective cyclooxygenase (COX) inhibitory activity, particularly against COX-2, which is relevant for anti-inflammatory applications . The selectivity index (SI) indicates that these compounds could be developed as safer alternatives to traditional NSAIDs.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study on similar compounds revealed that specific derivatives exhibited IC50 values ranging from 0.1 to 0.31 µM against COX-2, suggesting high potency against this target while maintaining selectivity over COX-1 .

- Antibacterial Activity : A series of synthesized compounds were tested against Staphylococcus aureus and Escherichia coli, showing growth inhibition rates exceeding 85% for certain derivatives, indicating strong antibacterial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.